(2Z,4E,6E,8E,10E,12E,14E)-2-[(1E,3E,5E,7E)-12-hydroxy-4,8,12-trimethyltrideca-1,3,5,7-tetraenyl]-7,11,15,19-tetramethylicosa-2,4,6,8,10,12,14,18-octaenal (2Z,4E,6E,8E,10E,12E,14E)-2-[(1E,3E,5E,7E)-12-hydroxy-4,8,12-trimethyltrideca-1,3,5,7-tetraenyl]-7,11,15,19-tetramethylicosa-2,4,6,8,10,12,14,18-octaenal
Brand Name: Vulcanchem
CAS No.: 17884-87-6
VCID: VC21017968
InChI: InChI=1S/C40H56O2/c1-33(2)18-12-20-35(4)22-14-24-36(5)23-13-21-34(3)19-10-11-29-39(32-41)30-16-27-37(6)25-15-26-38(7)28-17-31-40(8,9)42/h10-11,13-16,18-19,21-27,29-30,32,42H,12,17,20,28,31H2,1-9H3/b11-10+,21-13+,24-14+,25-15+,30-16+,34-19+,35-22+,36-23+,37-27+,38-26+,39-29-
SMILES: CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C=CC=C(C)C=CC=C(C)CCCC(C)(C)O)C=O)C)C)C)C
Molecular Formula: C40H56O2
Molecular Weight: 568.9 g/mol

(2Z,4E,6E,8E,10E,12E,14E)-2-[(1E,3E,5E,7E)-12-hydroxy-4,8,12-trimethyltrideca-1,3,5,7-tetraenyl]-7,11,15,19-tetramethylicosa-2,4,6,8,10,12,14,18-octaenal

CAS No.: 17884-87-6

Cat. No.: VC21017968

Molecular Formula: C40H56O2

Molecular Weight: 568.9 g/mol

* For research use only. Not for human or veterinary use.

(2Z,4E,6E,8E,10E,12E,14E)-2-[(1E,3E,5E,7E)-12-hydroxy-4,8,12-trimethyltrideca-1,3,5,7-tetraenyl]-7,11,15,19-tetramethylicosa-2,4,6,8,10,12,14,18-octaenal - 17884-87-6

Specification

CAS No. 17884-87-6
Molecular Formula C40H56O2
Molecular Weight 568.9 g/mol
IUPAC Name (2Z,4E,6E,8E,10E,12E,14E)-2-[(1E,3E,5E,7E)-12-hydroxy-4,8,12-trimethyltrideca-1,3,5,7-tetraenyl]-7,11,15,19-tetramethylicosa-2,4,6,8,10,12,14,18-octaenal
Standard InChI InChI=1S/C40H56O2/c1-33(2)18-12-20-35(4)22-14-24-36(5)23-13-21-34(3)19-10-11-29-39(32-41)30-16-27-37(6)25-15-26-38(7)28-17-31-40(8,9)42/h10-11,13-16,18-19,21-27,29-30,32,42H,12,17,20,28,31H2,1-9H3/b11-10+,21-13+,24-14+,25-15+,30-16+,34-19+,35-22+,36-23+,37-27+,38-26+,39-29-
Standard InChI Key GOJQFVQXKNNAAY-YSKSLKBTSA-N
Isomeric SMILES CC(=CCC/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(\C)/C=C/C=C(\C)/CCCC(C)(C)O)\C=O)/C)/C)/C)C
SMILES CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C=CC=C(C)C=CC=C(C)CCCC(C)(C)O)C=O)C)C)C)C
Canonical SMILES CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C=CC=C(C)C=CC=C(C)CCCC(C)(C)O)C=O)C)C)C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator